molecular formula C12H16ClFN2O B1441212 2-fluoro-N-(piperidin-4-yl)benzamide hydrochloride CAS No. 1221724-07-7

2-fluoro-N-(piperidin-4-yl)benzamide hydrochloride

Cat. No. B1441212
M. Wt: 258.72 g/mol
InChI Key: XFRPMVPXGMEJJK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“2-fluoro-N-(piperidin-4-yl)benzamide hydrochloride” is a chemical compound with the molecular formula C12H15FN2O . It is used for research purposes .


Molecular Structure Analysis

The molecular structure of “2-fluoro-N-(piperidin-4-yl)benzamide hydrochloride” is defined by its InChI code: 1S/C12H15FN2O.ClH/c13-11-4-2-1-3-10(11)12(16)15-9-5-7-14-8-6-9;/h1-4,9,14H,5-8H2,(H,15,16);1H .


Physical And Chemical Properties Analysis

“2-fluoro-N-(piperidin-4-yl)benzamide hydrochloride” is a white powder . It has a molecular weight of 222.26 . The compound’s storage temperature is room temperature .

Scientific Research Applications

Application in Cancer Research

  • Scientific Field : Oncology
  • Summary of Application : N-(piperidin-4-yl)benzamide compounds, including 2-fluoro-N-(piperidin-4-yl)benzamide, have been synthesized and investigated for their effect against cancer cells .
  • Methods of Application : The specific experimental procedures were not detailed in the source, but typically involve in vitro testing of the compound against various cancer cell lines .
  • Results or Outcomes : The structure-activity relationship study showed that the presence of halogen, carboxyl, nitro, or methyl groups on ring B increased the cytotoxicity of the Piperidine derivatives .

Application in Drug Synthesis

  • Scientific Field : Pharmaceutical Chemistry
  • Summary of Application : 6-fluoro-3-(piperidin-4-yl)-1,2-benzoxazole, which can be synthesized from 2-fluoro-N-(piperidin-4-yl)benzamide, is an important intermediate product in the synthesis of paliperidone .
  • Methods of Application : The specific experimental procedures were not detailed in the source, but typically involve chemical reactions under controlled conditions to synthesize the desired compound .
  • Results or Outcomes : The compound synthesized is the primary active metabolite of the older antipsychotic risperidone .

Safety And Hazards

The compound is labeled with the GHS07 pictogram and has the signal word "Warning" . Hazard statements include H302, H315, H319, and H335 . Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .

properties

IUPAC Name

2-fluoro-N-piperidin-4-ylbenzamide;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15FN2O.ClH/c13-11-4-2-1-3-10(11)12(16)15-9-5-7-14-8-6-9;/h1-4,9,14H,5-8H2,(H,15,16);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XFRPMVPXGMEJJK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCC1NC(=O)C2=CC=CC=C2F.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16ClFN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

258.72 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-fluoro-N-(piperidin-4-yl)benzamide hydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-fluoro-N-(piperidin-4-yl)benzamide hydrochloride
Reactant of Route 2
Reactant of Route 2
2-fluoro-N-(piperidin-4-yl)benzamide hydrochloride
Reactant of Route 3
Reactant of Route 3
2-fluoro-N-(piperidin-4-yl)benzamide hydrochloride
Reactant of Route 4
Reactant of Route 4
2-fluoro-N-(piperidin-4-yl)benzamide hydrochloride
Reactant of Route 5
Reactant of Route 5
2-fluoro-N-(piperidin-4-yl)benzamide hydrochloride
Reactant of Route 6
Reactant of Route 6
2-fluoro-N-(piperidin-4-yl)benzamide hydrochloride

Citations

For This Compound
1
Citations
X Guan - 2020 - conservancy.umn.edu
The testis-specific bromodomain (BRDT) protein is a member of the Bromodomain and Extra-Terminal (BET) protein family. BRDT interacts with acetylated lysine (Kac) residues of …
Number of citations: 0 conservancy.umn.edu

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.